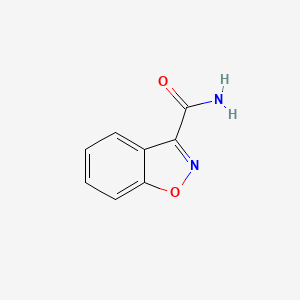

1,2-Benzoxazole-3-carboxamide

Description

Properties

IUPAC Name |

1,2-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMEWQCUWNSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599546 | |

| Record name | 1,2-Benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52046-80-7 | |

| Record name | 1,2-Benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Benzoxazole 3 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to 1,2-Benzoxazole Core Synthesis

The synthesis of the benzoxazole (B165842) core is a well-established area of organic chemistry, with numerous methods available. These can be broadly categorized into cyclization reactions of 2-aminophenol (B121084) precursors, metal-catalyzed and organocatalytic routes, and environmentally benign green chemistry approaches.

Cyclization Reactions Involving 2-Aminophenol Precursors

The condensation of 2-aminophenols with various reaction partners remains a cornerstone of benzoxazole synthesis. mdpi.comrsc.org These reactions typically proceed through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization.

One of the most common methods involves the reaction of 2-aminophenols with carboxylic acids or their derivatives. researchgate.net This approach often requires harsh conditions, such as the use of strong acids. nih.gov Another widely used method is the reaction of 2-aminophenols with aldehydes, followed by oxidative cyclization. rsc.orgnih.gov Various oxidizing agents and catalysts have been employed to facilitate this transformation.

A notable development is the use of tertiary amides and 2-aminophenols in the presence of triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine. mdpi.com This cascade reaction involves the activation of the amide carbonyl group by Tf2O, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and elimination to afford 2-substituted benzoxazoles. mdpi.com

The reaction of ortho-substituted anilines with functionalized orthoesters provides an efficient pathway to benzoxazole derivatives. organic-chemistry.org This method is versatile and allows for the creation of libraries of heterocyclic compounds with multiple functional sites. organic-chemistry.org

Metal-Catalyzed and Organocatalytic Routes

The field of benzoxazole synthesis has been significantly advanced by the development of metal-catalyzed and organocatalytic methods. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Metal-Catalyzed Synthesis:

A variety of metals, including copper, palladium, iron, nickel, and gold, have been utilized to catalyze the formation of the benzoxazole ring. researchgate.net Copper-catalyzed methods are particularly prevalent. For instance, an efficient synthesis of functionalized benzoxazoles involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation. acs.org Copper(II) acetylacetonate (B107027) in combination with 1,10-phenanthroline (B135089) has been shown to be effective for the intramolecular O-arylation of inactive 2-chloroanilides to produce 2-arylbenzoxazoles. nih.gov Furthermore, readily available and recyclable copper(II) ferrite (B1171679) nanoparticles serve as a sustainable catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org

Palladium catalysts are also widely used. For example, palladium-catalyzed reactions between o-aminophenol and isocyanides in dioxane can yield 2-aminobenzoxazoles. ijpbs.com Dendronized amine polymer-supported palladium complexes have been developed for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde (B42025) with the advantage of catalyst reusability. rsc.org

Other metal catalysts include iron, which has been used for the redox condensation of o-hydroxynitrobenzenes with alcohols to provide 2-substituted benzoxazoles, and nickel(II) complexes of benzoyl hydrazones, which catalyze the intramolecular cyclization of 2-aminophenol and aromatic aldehydes. rsc.orgorganic-chemistry.org A novel method utilizes hydrogen tetrachloroaurate (B171879) (HAuCl4·4H2O) as a catalyst for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes under an oxygen atmosphere. nih.gov

Organocatalytic Synthesis:

Organocatalysis has emerged as a powerful tool for benzoxazole synthesis, offering a metal-free alternative. acs.orgresearcher.lifenih.govrsc.org An organocatalytic protocol using 1-iodo-4-nitrobenzene (B147127) as a catalyst and oxone as a terminal oxidant allows for the synthesis of 2-substituted benzoxazoles from alkyl-/arylanilides at room temperature. acs.orgnih.gov This method proceeds via oxidative C-H functionalization and C-O bond formation. acs.orgnih.gov

N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes, yielding 2-arylbenzoxazoles under mild conditions. organic-chemistry.org Additionally, an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been developed for the synthesis of benzoxazole-containing triazoles. researcher.lifersc.org The depolymerization of poly(ethylene terephthalate) (PET) with 2-aminophenol (2AP) using the neutral superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst also provides a route to bis-benzoxazoles. rsc.org

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for benzoxazole synthesis. rsc.org These "green" approaches focus on the use of non-toxic catalysts, recyclable solvents, and energy-efficient reaction conditions. ajgreenchem.com

Water has been utilized as a solvent in the one-step synthesis of benzoxazole-2-thiols from 2-aminophenols and tetramethylthiuram disulfide (TMTD), offering a metal- and ligand-free approach with excellent yields and short reaction times. rsc.org The use of samarium triflate as a reusable acid catalyst in an aqueous medium for the reaction of o-amino(thio)phenols and aldehydes is another example of a green method. organic-chemistry.org

The use of recyclable catalysts is a key aspect of green chemistry. Zinc sulfide (B99878) (ZnS) nanoparticles have been shown to be an effective, cheap, stable, and heterogeneous green catalyst for the synthesis of benzoxazole derivatives from o-aminophenol and various aldehydes in ethanol. ajgreenchem.com

Solvent-free conditions and microwave irradiation are also employed to reduce environmental impact. For instance, the synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol can be achieved under solvent-free microwave-assisted conditions. organic-chemistry.org Similarly, a solid-phase synthesis of 2-aryl benzoxazoles has been achieved using a potassium-ferrocyanide catalyst with a grinding method under solvent-free conditions. rsc.org

The application of continuous-flow (CF) technology has been shown to significantly reduce the environmental impact of benzoxazole synthesis compared to traditional batch methods by minimizing waste and energy consumption. rsc.org

Strategies for Introducing the 3-Carboxamide Functionality

Once the benzoxazole core is synthesized, the next crucial step is the introduction of the carboxamide group at the 3-position. This is typically achieved through amidation reactions or by functionalizing the benzoxazole ring directly at this position.

Amidation Reactions and Carboxamide Linkage Formation

The formation of the amide bond is a fundamental transformation in organic synthesis. In the context of 1,2-benzoxazole-3-carboxamides, this involves the reaction of a 1,2-benzoxazole-3-carboxylic acid with an appropriate amine.

A variety of coupling reagents are available to facilitate this amidation. One-step synthesis of benzoxazole amides has been achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in the presence of a base like N,N-diisopropylethylamine (DIPEA). acs.org

Another approach involves the use of B(OCH2CF3)3, which is an effective reagent for the direct amidation of carboxylic acids with a broad range of amines. acs.org This method often allows for purification by simple filtration, avoiding aqueous workup and chromatography. acs.org

For solid-phase synthesis, a two-step mechanism has been reported. The coupling step is carried out using ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate, followed by a cyclization step catalyzed by para-toluenesulfonic acid under microwave irradiation. researchgate.net

The introduction of the carboxamide functionality can also be achieved by reacting benzoxazolone intermediates with isocyanates. nih.govacs.org The isocyanates can be either commercially available or prepared in situ from the corresponding amines using reagents like triphosgene. nih.govacs.org

Functionalization of Benzoxazole Ring at Position 3

Direct functionalization of the benzoxazole ring at the 3-position is another strategy to introduce the carboxamide group. However, the inherent reactivity of the benzoxazole ring system often directs electrophilic substitution to other positions, primarily the C2 and C6 positions. globalresearchonline.net

Amination of benzoxazole can occur at the nitrogen (position 3) upon treatment with hydroxylamine (B1172632) hydrochloride in a basic medium. globalresearchonline.net This introduces a nitrogen atom at the desired position, which could then potentially be further functionalized to form a carboxamide. However, direct carboxamidation at this position is less commonly reported.

Alkylation at the nitrogen atom of the benzoxazole ring is a known reaction, typically occurring when 2-substituted benzoxazoles are treated with alkylating agents. globalresearchonline.net While this introduces a substituent at the 3-position, it is not a direct route to a carboxamide.

The synthesis of 1,2,3-triazole-linked benzoxazoles has been achieved through the propargylation of 2-mercaptobenzoxazole (B50546) at the thiol group, followed by a cycloaddition reaction. nih.gov This functionalization occurs at the 2-position, highlighting the challenge of direct and selective functionalization at the 3-position.

Novel Synthetic Routes for 1,2-Benzoxazole-3-carboxamide Derivatives

Recent innovations in organic synthesis have provided powerful new tools for constructing the 1,2-benzoxazole ring system. These methods offer advantages over traditional approaches, such as harsh reaction conditions, by utilizing metal-free pathways, cascade reactions, and multicomponent strategies that enhance molecular diversity and efficiency. acs.orgnih.gov

A divergent and regioselective synthesis allows for the creation of 3-substituted benzisoxazoles from readily available ortho-hydroxyaryl N-H ketimines. organic-chemistry.org This method proceeds through a common N-Cl imine intermediate, which, under anhydrous conditions, undergoes N-O bond formation to yield the desired benzisoxazole structure. organic-chemistry.org Another innovative approach involves the activation of tertiary amides with triflic anhydride (Tf2O) in the presence of 2-fluoropyridine. nih.gov This triggers a cascade reaction involving the activated amide, nucleophilic addition of a 2-aminophenol, intramolecular cyclization, and elimination to furnish the benzoxazole product. nih.gov

Photostimulated reactions represent an efficient and often metal-free strategy for intramolecular cyclization to form heterocyclic systems. The synthesis of 2-pyrrolyl and 2-indolyl benzoxazoles has been successfully achieved through a photostimulated carbon-oxygen (C-O) cyclization of anions derived from precursor carboxamides. conicet.gov.arresearchgate.net This method is notable for its excellent yields, which can range from 41% to 100%, and its operation under mild conditions without the need for transition metal catalysts. conicet.gov.arresearchgate.net

The general synthetic strategy involves two main steps. First, precursor molecules such as N-(2-iodophenyl)-1H-pyrrole-2-carboxamide are prepared by an amidation reaction between various 2-haloanilines and the corresponding carboxylic acids of pyrrole (B145914) or indole. conicet.gov.ar In the second step, these carboxamide derivatives undergo a photostimulated reaction in a solvent like liquid ammonia (B1221849) or dimethyl sulfoxide (B87167) (DMSO). conicet.gov.ar Mechanistic studies suggest that these reactions proceed via a photoinduced electron transfer (ET) process. conicet.gov.ar This synthetic route demonstrates that a variety of substituents are well-tolerated under the reaction conditions. conicet.gov.ar

Table 1: Photostimulated Synthesis of Benzoxazole Derivatives

| Precursor Carboxamide | Base | Solvent | Product | Yield (%) | Citation |

| N-(2-iodophenyl)-1H-pyrrole-2-carboxamide | t-BuOK | DMSO | 2-(1H-pyrrol-2-yl)benzo[d]oxazole | 100 | conicet.gov.ar |

| N-(2-iodophenyl)-1H-pyrrole-2-carboxamide | t-BuOK | NH₃(l) | 2-(1H-pyrrol-2-yl)benzo[d]oxazole | 98 | conicet.gov.ar |

| N-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxamide | t-BuOK | NH₃(l) | 6-methyl-2-(1H-pyrrol-2-yl)benzo[d]oxazole | 95 | conicet.gov.ar |

| N-(2-iodo-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide | t-BuOK | DMSO | 6-(trifluoromethyl)-2-(1H-pyrrol-2-yl)benzo[d]oxazole | 80 | conicet.gov.ar |

| N-(2-iodophenyl)-1H-indole-2-carboxamide | t-BuOK | DMSO | 2-(1H-indol-2-yl)benzo[d]oxazole | 93 | conicet.gov.ar |

Multicomponent reactions (MCRs) and cascade processes are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate complex molecular structures in a single step from simple precursors. researchgate.net These reactions reduce waste by minimizing intermediate purification steps and often proceed under mild conditions. researchgate.net

Multicomponent Reactions (MCRs)

Several MCRs have been developed for the synthesis of benzoxazole derivatives. One novel three-component reaction utilizes α-ketones, 2-aminophenol, and an isocyanide to produce benzoxazoles and other heterocycles. mdpi.com The reaction proceeds through a benzo[b] organic-chemistry.orgacs.orgoxazine intermediate, which can be manipulated to diversify the resulting heterocyclic scaffold. mdpi.com

Another effective MCR involves the use of an Fe(III)–salen complex as a catalyst for the one-pot synthesis of benzoxazole derivatives from catechols, ammonium (B1175870) acetate, and various aldehydes. acs.org This methodology has been extended to a coupling reaction of catechols, benzyl (B1604629) alcohols or benzyl methyl ethers, and ammonium acetate, again using an Fe(III) catalyst system, to afford benzoxazoles in good to excellent yields. acs.org This protocol is noted for its use of an abundant catalyst, suitability for large-scale synthesis, and the high diversity of products achievable. acs.org Furthermore, a one-pot, multicomponent approach has been employed to synthesize novel hybrids of 1,2,3-triazole-linked benzoxazoles by reacting thiopropargylated benzoxazole with sodium azide (B81097) and substituted phenacyl bromides. nih.gov

Table 2: Examples of Multicomponent Reactions for Benzoxazole Synthesis

| Reaction Components | Catalyst | Key Features | Citation |

| Catechol, Ammonium Acetate, Aldehyde | Fe(III)–salen complex | One-pot, efficient synthesis | acs.org |

| Catechol, Benzyl Alcohol, Ammonium Acetate | Fe(III)/DDQ | High diversity, scalable, uses abundant catalyst | acs.org |

| α-Ketones, 2-Aminophenol, Isocyanide | None specified | Forms diverse heterocyclic scaffolds via a trapped intermediate | mdpi.com |

| Thiopropargylated benzoxazole, Sodium azide, Substituted phenacyl bromides | Copper(II) sulfate (B86663) pentahydrate / Sodium ascorbate | One-pot click-chemistry approach to novel hybrids | nih.gov |

Cascade Processes

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide an elegant and efficient pathway to complex molecules. A metal-free cascade transformation has been developed for the reductive heterocyclization of the benzoquinone core of ansamycin (B12435341) antibiotics to yield novel benzoxazole derivatives. acs.orgnih.gov This process occurs under relatively mild conditions and allows for the functionalization of the resulting benzoxazole core in an atom-economic fashion. acs.org The reaction involves a nucleophilic attack followed by spontaneous oxidation in the air to yield the final benzoxazole scaffold. acs.org

Another example is a Tf2O-promoted method that starts from tertiary amides and 2-aminophenols. nih.gov The reaction is initiated by the electrophilic activation of the amide carbonyl group by triflic anhydride, which then undergoes a cascade of nucleophilic addition, intramolecular cyclization, and elimination to form a wide range of functionalized 2-substituted benzoxazole derivatives. nih.gov

Structure Activity Relationship Sar Investigations of 1,2 Benzoxazole 3 Carboxamide Analogues

Elucidation of Key Pharmacophoric Features within the 1,2-Benzoxazole-3-carboxamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound analogues, several key pharmacophoric features have been identified as critical for their biological activity.

The core 1,2-benzoxazole ring system is a "privileged scaffold," suggesting its importance in binding to various biological targets. nih.gov This fused heterocyclic system often serves as a flat, aromatic or heteroaromatic head that can engage in hinge-binding within the ATP binding site of kinases. tandfonline.com

The carboxamide moiety is another crucial pharmacophoric element. The NH group of the carboxamide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net These interactions are often essential for anchoring the molecule within the active site of a target protein. researchgate.netacs.org For instance, in the context of VEGFR-2 inhibitors, the carboxamide moiety is conserved to interact with key amino acid residues like Glu883 and Asp1044. tandfonline.com

In the specific case of acid ceramidase (AC) inhibitors, the 3-carboxamide NH moiety has been identified as a key structural feature for activity. nih.gov The benzoxazolone ring, a related scaffold, acts as a leaving group in the covalent inhibition of the enzyme. nih.gov A general pharmacophore model for AC inhibition includes a 6+5 fused ring heterocycle linked to an aliphatic substituent via a urea (B33335) or carboxamide moiety. acs.org

Impact of Substituent Variation on the Benzoxazole (B165842) Ring System

Modifications to the benzoxazole ring system, both on the aromatic and heterocyclic portions, have a significant impact on the biological activity of this compound analogues.

Substitutions on the benzene (B151609) ring of the benzoxazole scaffold can significantly influence potency, selectivity, and pharmacokinetic properties. The position and nature of these substituents are critical.

For instance, in a series of benzoxazole derivatives targeting the 5-HT3 receptor, the introduction of a small, lipophilic substituent at the C-5 position, such as a chloro group, led to increased receptor affinity and potency. acs.org In another study on acid ceramidase inhibitors, substitution at the C-6 position was found to be crucial for maintaining acceptable plasma and liver microsomal stability. nih.gov Conversely, derivatives with a piperidine (B6355638) ring at the C-5 and C-7 positions showed reduced stability. nih.gov

Research on anticancer agents has also highlighted the importance of C-5 and C-7 substitutions. In one study, compounds with substitutions at these positions showed more potent anticancer activity compared to the unsubstituted parent compound. tandfonline.com Notably, C-5 substituted compounds were generally more potent than their C-7 substituted counterparts, and those with electron-withdrawing groups like halogens at C-5 exhibited enhanced activity. tandfonline.com

The electronic properties of substituents also play a role. For example, the introduction of a p-fluorophenyl group at the C-6 position of a benzoxazolone carboxamide balanced potency and stability, leading to a potent acid ceramidase inhibitor. nih.gov

Table 1: Impact of Aromatic Ring Position Modifications on Biological Activity

| Position | Substituent | Biological Target/Activity | Effect | Reference |

|---|---|---|---|---|

| C-5 | Chloro | 5-HT3 Receptor | Increased affinity and potency | acs.org |

| C-5 | Piperidine | Acid Ceramidase | Reduced stability | nih.gov |

| C-5 | Halogens | Anticancer | Increased potency | tandfonline.com |

| C-6 | Piperidine | Acid Ceramidase | Maintained stability | nih.gov |

| C-6 | p-Fluorophenyl | Acid Ceramidase | Balanced potency and stability | nih.gov |

While the core benzoxazole is a 1,3-benzoxazole, modifications involving the atoms within the oxazole (B20620) ring itself, or its replacement with other heterocyclic systems (bioisosteric replacement), can lead to significant changes in activity.

In the context of VEGFR-2 inhibitors, the benzoxazole core was introduced as a molecular replacement for the indolinylidene core of sunitinib, demonstrating the interchangeability of different heterocyclic systems to engage with the hinge region of the ATP binding site. tandfonline.com The introduction of an aza-group (nitrogen atom) into the phenyl ring of the benzoxazolone moiety also led to very potent acid ceramidase inhibitors. acs.org

Structure-Activity Relationships of the Carboxamide Moiety

The carboxamide linkage is a critical component of the this compound scaffold, and its modification has been a key focus of SAR studies.

The substituent attached to the amide nitrogen (N-substituent) plays a pivotal role in determining the biological efficacy of these compounds. In many cases, an unsubstituted nitrogen atom in the carboxamide moiety is crucial for activity. nih.gov

For acid ceramidase inhibitors, the N-methyl derivative of a potent benzoxazolone carboxamide showed no inhibitory activity, demonstrating that the 3-carboxamide NH group is a key structural feature for inhibition. nih.gov This highlights the importance of the hydrogen bond donating capability of the amide NH.

However, in other contexts, substitution on the amide nitrogen is well-tolerated and can even enhance activity. For example, in a series of antiproliferative 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives, substitution at the N-terminal with various aromatic and heterocyclic groups was essential for their activity. researchgate.net

The nature of the group attached to the amide nitrogen—be it alkyl, aryl, or heteroaryl—can have a profound effect on the biological activity of this compound analogues.

In the development of acid ceramidase inhibitors, a variety of N-substituents have been explored. The initial hit compound featured a 4-phenylbutyl group attached to the carboxamide nitrogen. nih.gov Further optimization studies investigated a diverse series of substitutions on the carboxamide side chain, including various alkyl and aryl groups, to enhance potency and stability. researchgate.net

For antiproliferative agents based on the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold, the substitution at the N-terminal of the piperidinyl group (which is analogous to the N-substituent of the carboxamide) with heterocyclic rings was found to be a dominant factor for their activity. researchgate.net This suggests that the steric and electronic properties of these groups are critical for interaction with the biological target.

Similarly, in the design of 5-HT3 receptor partial agonists, a series of benzoxazoles with a nitrogen-containing heterocyclic substituent at the 2-position (linked through the carboxamide or a similar linker) was prepared. acs.org The nature of this heterocyclic group significantly influenced the compound's affinity and intrinsic activity. acs.org

Table 2: Influence of N-Substituent Groups on Biological Efficacy

| Scaffold | N-Substituent Group | Biological Target/Activity | Effect | Reference |

|---|---|---|---|---|

| Benzoxazolone carboxamide | Methyl | Acid Ceramidase | Loss of activity | nih.gov |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Aromatic/Heterocyclic | Antiproliferative | Essential for activity | researchgate.net |

| Benzoxazole | Nitrogen-containing heterocycle | 5-HT3 Receptor | Influenced affinity and intrinsic activity | acs.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its interaction with biological targets. For this compound analogues, understanding the preferred spatial orientations and the energy barriers between different conformations is crucial for elucidating their structure-activity relationships (SAR). Researchers employ a variety of techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, to investigate the conformational landscapes of these compounds and correlate their findings with observed biological activities.

For instance, studies on related benzoxazolone carboxamides have demonstrated that restricting the conformation of the carboxamide moiety can lead to enhanced inhibitory potency. This restriction is often achieved through the introduction of substituents that favor specific rotamers or by the formation of intramolecular hydrogen bonds. The resulting pseudo-tricyclic structure can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the receptor. mdpi.com

X-ray crystallography studies on 2-substituted benzoxazole derivatives have revealed the existence of different conformations in the solid state. For example, analysis of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole and 2-[(arylidene) cyanomethyl] benzoxazole has shown both cisoid and transoid conformations between the cyano group and the benzoxazole nitrogen. nih.gov This observation is significant as the preferred conformation can dictate the geometry of interaction with a biological target. nih.gov

Computational studies, such as those involving molecular mechanics (MM), further support these findings and help to predict the preferred conformations in different environments. The superimposition of calculated structures onto X-ray crystal structures allows for the validation of the computational models and provides a more detailed understanding of the molecule's stereochemistry. nih.gov

The biological activity of this compound analogues is often directly linked to their conformational preferences. A conformation that presents the key pharmacophoric groups in the correct spatial orientation for optimal interaction with the target will exhibit higher potency.

A notable example can be found in the development of acid ceramidase (AC) inhibitors based on a benzoxazolone carboxamide scaffold. acs.org In this series, modifications to the lateral side chain were investigated to understand their impact on potency. The data revealed that this region is involved in crucial lipophilic interactions for target recognition. Attempts to improve properties like solubility by reducing lipophilicity in this side chain were often detrimental to the compound's inhibitory activity.

The following table illustrates the structure-activity relationship of a series of benzoxazolone carboxamides as human acid ceramidase (hAC) inhibitors, highlighting how different substituents on the carboxamide nitrogen and the benzoxazolone ring influence potency.

| Compound | R1 | R2 | hAC IC50 (μM) |

|---|---|---|---|

| 1 | H | Cyclohexyl | 0.134 |

| 2 | H | Piperidin-4-yl | 0.080 |

| 3 | H | Morpholin-4-yl | 0.150 |

| 4 | H | 1,1-dioxidothiomorpholin-4-yl | 0.180 |

| 5 | H | Piperazin-1-yl | 0.363 |

| 6 | H | 4-Methylpiperazin-1-yl | 0.116 |

Further exploration of substitutions on a piperazine (B1678402) series of these inhibitors demonstrated that N-alkylation or the introduction of a piperazinone moiety could enhance the inhibitory potency compared to the parent compound.

| Compound | R (piperazine substitution) | hAC IC50 (μM) |

|---|---|---|

| 7 | H | 0.363 |

| 8 | Ethyl | 0.056 |

| 9 | Propyl | 0.078 |

| 10 | iso-Propyl | 0.095 |

| 11 | Piperazinone | 0.052 |

These findings underscore the importance of conformational analysis in the rational design of potent this compound analogues. By understanding how structural modifications influence the conformational preferences of these molecules, medicinal chemists can design new derivatives with improved biological activity.

Pre Clinical Biological Evaluation and Mechanistic Studies of 1,2 Benzoxazole 3 Carboxamide Derivatives

In Vitro Biological Screening Paradigms

In the realm of in vitro biological screening, 1,2-benzoxazole-3-carboxamide derivatives have been subjected to a range of assays to elucidate their mechanisms of action and identify lead compounds for further development.

Enzyme Inhibition Assays

Derivatives of this compound have demonstrated significant inhibitory effects against a variety of enzymes implicated in disease pathogenesis.

Acid Ceramidase (AC): A notable area of investigation has been the inhibition of acid ceramidase, a key enzyme in sphingolipid metabolism. acs.orgnih.govnih.govresearchgate.net Dysregulation of AC is linked to several lysosomal storage diseases (LSDs). acs.orgnih.govnih.gov A class of benzoxazolone carboxamides has been identified as potent, systemically active inhibitors of AC. nih.gov These compounds, through covalent binding to the catalytic cysteine of the enzyme, exhibit low nanomolar potency. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. For instance, the introduction of a p-fluorophenyl group on the benzoxazolone ring was found to balance potency with chemical and metabolic stability. nih.gov Further lead optimization of benzoxazolone carboxamides led to the identification of piperidine (B6355638) 22m, which demonstrated target engagement in cellular models. acs.orgnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Cell Line |

| 22m | Acid Ceramidase | - | Human neuroblastoma SH-SY5Y cells |

| 22a | Human AC | 0.089 | - |

| 22b | Human AC | 0.068 | - |

| 22d | Human AC | 0.134 | - |

| 22e | Human AC | 0.129 | - |

| 23a | Human AC | 0.080 | - |

| 23f | Human AC | 0.116 | - |

| 26 | Human AC | in µM range | - |

| 27 | Human AC | in µM range | - |

COX Enzymes: While specific data on this compound derivatives and COX enzyme inhibition is not detailed in the provided context, the broader class of benzoxazoles has been investigated for anti-inflammatory properties, which often involve the COX pathway. researchgate.net

DNA Gyrase: Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole (B165842) derivatives may be linked to the inhibition of DNA gyrase. nih.gov

VEGFR-2: A series of benzoxazole derivatives were designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. tandfonline.comnih.gov Several compounds exhibited promising in vitro anti-proliferative activity against cancer cell lines overexpressing VEGF. tandfonline.com The most potent of these derivatives were further evaluated for their direct inhibitory effect on VEGFR-2. tandfonline.com For example, compounds 14o , 14l , and 14b showed significant reduction in VEGFR-2 protein concentration. tandfonline.com

| Compound | Target | Effect | Cell Line |

| 14o | VEGFR-2 | Protein concentration of 586.3 pg/ml | - |

| 14l | VEGFR-2 | Protein concentration of 636.2 pg/ml | - |

| 14b | VEGFR-2 | Protein concentration of 705.7 pg/ml | - |

Other Enzymes: Research has also explored the inhibition of other enzymes. For instance, novel hybrids of 1,2,3-triazole-benzoxazole have been identified as potent inhibitors of the DprE1 enzyme, a critical component in the cell wall synthesis of Mycobacterium tuberculosis. nih.govtandfonline.com Compounds BOK-2 and BOK-3 demonstrated significant DprE1 inhibition with IC₅₀ values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively. nih.govtandfonline.com Additionally, some 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net

Receptor Binding Studies

The interaction of this compound derivatives with various receptors has been a subject of investigation.

GABA Receptors: While the initial search results mention potential interactions with neurotransmitter receptors, specific and detailed findings regarding this compound derivatives and their binding to GABA receptors are not explicitly provided in the supplied information. smolecule.com

5-HT3 Receptors: A series of 2-substituted benzoxazole derivatives have been evaluated as partial agonists for the 5-HT3 receptor in the gut. acs.org The lead compound, 6a (2-(4-methyl-1-piperazinyl)benzoxazole), exhibited partial agonist characteristics. acs.org Further modifications, such as the introduction of a chloro group at the 5-position of the benzoxazole ring, led to increased potency and reduced intrinsic activity. acs.org Compound 6v (5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole) showed high binding affinity, comparable to the antagonist granisetron, with an intrinsic activity that was 12% of that of 5-HT. acs.org

Cell-Based Assays for Specific Biological Activities

Cell-based assays have been instrumental in determining the potential therapeutic applications of this compound derivatives.

Antiproliferative Activity: A significant body of research has focused on the antiproliferative effects of these compounds against various cancer cell lines. smolecule.comresearchgate.netresearchgate.net

Newly synthesized benzoxazole derivatives have been tested against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with some compounds showing promising cytotoxic effects with IC₅₀ values in the low micromolar range. tandfonline.com

Other studies have demonstrated the antiproliferative activity of benzoxazole-isatin conjugates and various substituted benzoxazole derivatives against a panel of human cancer cell lines, including those of the prostate, lung, and breast. researchgate.netresearchgate.net

The antiproliferative effects of certain derivatives have been linked to the induction of apoptosis and cell cycle arrest. tandfonline.com For example, compound 14b was found to arrest HepG2 cell growth at the Pre-G1 phase and induce apoptosis. tandfonline.com

| Compound | Cell Line | IC₅₀ (µM) |

| 14a | HepG2 | 3.95 ± 0.18 |

| 14a | MCF-7 | 4.054 ± 0.17 |

| 14g | MCF-7 | 5.8 ± 0.22 |

| 14g | HepG2 | 10.73 ± 0.83 |

Antimicrobial Activity: The antimicrobial potential of this compound derivatives has been widely investigated. smolecule.comresearchgate.net

Screening against various Gram-positive and Gram-negative bacteria, as well as fungal strains, has revealed that many of these compounds exhibit moderate to significant antimicrobial activity. nih.govjbarbiomed.cominnovareacademics.in

For instance, some 2-substituted benzoxazole derivatives have shown potent antibacterial activity, particularly against E. coli. nih.gov

The minimum inhibitory concentration (MIC) values for some derivatives have been found to be comparable to standard antimicrobial agents. researchgate.netnih.gov Novel benzoxazole-isatin conjugates have demonstrated MIC values between 10 and 100 µg/ml against tested bacterial and fungal organisms. researchgate.net

In Vivo Efficacy Assessments in Relevant Animal Models

Following promising in vitro results, select this compound derivatives have been advanced to in vivo studies to assess their efficacy in animal models of various diseases.

Assessment of Efficacy in Disease Models

Neuropathic Lysosomal Storage Diseases: A significant breakthrough has been the demonstration of in vivo efficacy of benzoxazolone carboxamide derivatives in animal models of neuropathic LSDs. acs.orgnih.govnih.gov Specifically, the lead compound 22m , an acid ceramidase inhibitor, was evaluated in mouse models of Gaucher's and Krabbe's diseases. acs.orgnih.gov Daily administration of 22m resulted in a significant reduction of toxic lipids, namely glucosylsphingosine (B128621) (GluSph) in a mouse model of Gaucher's disease and galactosylsphingosine (GalSph) in the Twitcher mouse model of Krabbe's disease, in the brain. acs.orgnih.govnih.gov These findings suggest that inhibiting acid ceramidase with compounds like 22m could be a viable therapeutic strategy for these devastating neurological disorders. acs.org

Molecular Mechanisms of Action and Target Engagement

The therapeutic potential of this compound and its derivatives stems from their ability to interact with specific biological targets, thereby modulating cellular signaling pathways implicated in various disease processes. The core scaffold of benzoxazole provides a versatile platform for chemical modifications, allowing for the fine-tuning of binding affinity and selectivity towards key enzymes and receptors. researchgate.netontosight.ai Research has focused on elucidating these molecular interactions to understand the precise mechanisms that underpin their pharmacological effects, ranging from anticancer to neuroprotective activities. smolecule.comnih.gov

Elucidation of Compound-Target Interactions

The biological activity of this compound analogues is defined by their direct interaction with specific molecular targets. Extensive research, including enzymatic assays and in silico docking studies, has identified several key proteins whose functions are modulated by these compounds.

A prominent class of targets for benzoxazole derivatives is the receptor tyrosine kinases (RTKs), which are crucial in cell growth, division, and signal transduction. researchgate.net One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Docking studies of a novel series of benzoxazole derivatives revealed that the benzoxazole fragment could form a strong hydrogen bond with the hinge region amino acid Cys919 of the VEGFR-2 catalytic site. nih.gov For instance, the most potent compound from this series, 12l , also formed hydrogen bonds with Glu885 and two with Asp1046 in the DFG motif, mimicking the binding mode of known inhibitors like sorafenib. nih.gov Another RTK, MerTK, which is involved in immune response and tumor growth, has also been identified as a target. bohrium.com

Another significant target is Acid Ceramidase (AC), a lysosomal enzyme that regulates the metabolism of ceramides (B1148491), which are bioactive lipids involved in apoptosis and inflammation. nih.govescholarship.org Benzoxazolone carboxamides have been developed as potent AC inhibitors. acs.orglookchem.com Structure-activity relationship (SAR) studies have shown that substitutions on both the benzoxazolone ring and the carboxamide side chain can significantly enhance potency and stability. escholarship.org The optimized compound 6-chloro-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide (14) demonstrated effective AC inhibition in vivo. escholarship.org

In the context of neurodegenerative diseases, derivatives of 2-Aryl-6-carboxamide benzoxazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Molecular dynamics simulations for the highly potent compound 36 showed engagement with Trp84 in AChE. The pyrrole (B145914) N-H group of this compound also formed a hydrogen-bonding interaction with Asp70 in BChE, contributing to its strong binding affinity. researchgate.net

The table below summarizes the interactions of select this compound derivatives with their molecular targets.

| Compound/Derivative Class | Molecular Target | Key Interacting Residues | Type of Interaction |

| Benzoxazole derivative 12l | VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonds |

| Benzoxazolone carboxamides | Acid Ceramidase (AC) | Not specified | Enzymatic Inhibition |

| 2-Aryl-6-carboxamide benzoxazole 36 | Acetylcholinesterase (AChE) | Trp84 | Not specified |

| 2-Aryl-6-carboxamide benzoxazole 36 | Butyrylcholinesterase (BChE) | Asp70 | Hydrogen Bond |

| Azetidine-benzoxazole pyrazinamide (B1679903) 31 | MerTK | Not specified | Type 1.5 Inhibition |

This table provides an overview of documented compound-target interactions for various this compound derivatives.

Signaling Pathway Modulation by this compound Analogues

By engaging with specific molecular targets, this compound derivatives can trigger or inhibit downstream signaling cascades, leading to broad biological effects. The modulation of these pathways is central to their therapeutic action.

The inhibition of VEGFR-2 by benzoxazole derivatives directly impacts cancer-related signaling. Compound 12l , a potent VEGFR-2 inhibitor, was found to induce apoptosis in HepG2 cancer cells. nih.gov This was evidenced by a significant increase in the levels of the pro-apoptotic protein Bax (3.40-fold) and caspase-3 (2.98-fold), coupled with a reduction in the anti-apoptotic protein Bcl-2 (2.12-fold). nih.gov Furthermore, this compound was shown to arrest the cell cycle, primarily at the Pre-G1 and G1 phases. nih.gov

Similarly, other benzoxazole derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, a critical signaling route for cell growth and survival that is often deregulated in cancer. researchgate.net A study on benzoxazoles derived from thymoquinone (B1682898) found that the most potent compound, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f), inhibited the phosphorylation of protein kinase B (Akt) and the Insulin-like Growth Factor-1 Receptor (IGF1Rβ) in HeLa and HepG2 cells. mdpi.com Certain derivatives, such as B12 and B20 , were found to effectively inhibit mTOR phosphorylation at Ser2448 and modulate the expression of key apoptotic proteins, including Bax, caspase-3, p53, and Bcl2. researchgate.net

Inhibition of Acid Ceramidase (AC) by benzoxazolone carboxamides directly modulates the sphingolipid signaling pathway. nih.govacs.org By preventing the breakdown of ceramide into sphingosine (B13886) and fatty acid, these inhibitors can elevate intracellular ceramide levels. escholarship.org Since ceramides are known to be pro-apoptotic messengers, this modulation can be a valuable strategy in cancer therapy where ceramide levels are often reduced. escholarship.org The administration of the derivative 22m in animal models of Gaucher's and Krabbe's diseases led to a significant reduction in the brain levels of toxic lipids such as glucosylsphingosine (GluSph) and galactosylsphingosine (GalSph), demonstrating target engagement and pathway modulation in vivo. nih.govacs.org

The table below details the effects of specific this compound analogues on cellular signaling pathways.

| Compound/Derivative | Modulated Pathway | Key Downstream Effects | Cell Line/Model |

| 12l | VEGFR-2 Signaling | Increased Bax & Caspase-3, Decreased Bcl-2, Cell cycle arrest (Pre-G1/G1) | HepG2 |

| 1f | IGF1R/Akt Signaling | Inhibition of IGF1Rβ and Akt phosphorylation | HeLa, HepG2 |

| B12 , B20 | PI3K/Akt/mTOR Pathway | Inhibition of mTOR phosphorylation, Modulation of Bax, Caspase-3, p53, Bcl2 | MCF-7 |

| 22m | Sphingolipid Metabolism | Reduced brain levels of Glucosylsphingosine and Galactosylsphingosine | Mouse models of Gaucher's and Krabbe's diseases |

This table summarizes the observed modulation of key signaling pathways by different this compound analogues and the resulting biological outcomes.

Computational Chemistry and Molecular Modeling Studies for 1,2 Benzoxazole 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,2-Benzoxazole-3-carboxamide derivatives, docking simulations have been instrumental in elucidating how these ligands fit into the active sites of target proteins.

Molecular docking studies predict the binding modes and estimate the binding affinity of benzoxazole (B165842) derivatives to various protein targets. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. For instance, studies on benzoxazole derivatives targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in cancer progression, have revealed significant binding interactions. nih.gov Similarly, docking simulations of novel benzoxazole-benzamide conjugates have been used to predict their inhibitory potential against VEGFR-2. nih.gov

In other studies, various benzoxazole derivatives have been docked against different protein targets, yielding a range of binding affinities. For example, docking studies against the 4JT5 protein demonstrated binding affinities with scores from -7.084 to -7.426 kcal/mol. researchgate.net Another investigation identified hit molecules with docking scores of -7.21, -7.05, and -6.80 against the KRAS protein. researchgate.net These predictions are crucial for ranking compounds and prioritizing them for further experimental testing.

Table 1: Predicted Binding Affinities of Benzoxazole Derivatives against Various Protein Targets

| Compound/Derivative | Target Protein | Predicted Binding Affinity (Docking Score) |

|---|---|---|

| Benzoxazole Derivative 1 | PGHS | -7.084 kcal/mol |

| Benzoxazole Derivative 2 | 4JT5 | -7.426 kcal/mol |

| Curcumin Analogue CD2 | KRAS | -7.21 |

| Curcumin Analogue CD3 | KRAS | -7.05 |

| Benzoxazole Derivative 26 | E. coli DNA Gyrase | -6.687 |

| Benzoxazole Derivative 14 | E. coli DNA Gyrase | -6.463 |

| Benzoxazole benzenesulfonamide | Fructose-1,6-bisphosphatase | 80.6 (LibDock Score) |

Note: Different scoring functions (e.g., kcal/mol, LibDock score) are used across various docking programs, and direct comparison may not always be appropriate.

The binding mode describes the specific orientation and conformation of the ligand within the protein's binding pocket. For example, docking of a benzoxazolinone derivative into the hydrophobic pocket of the HIV-1 nucleocapsid (NC) protein showed that the 2-benzoxazolinone moiety was positioned to establish favorable π-π interactions with the aromatic side chain of a key tryptophan residue (Trp37). nih.gov This detailed spatial information is vital for understanding the structural basis of inhibition.

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the ligand. These interactions are fundamental for stabilizing the ligand-protein complex.

For benzoxazole derivatives targeting VEGFR-2, molecular docking and dynamics simulations have pointed out several key residues, including Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191, as being crucial for stabilizing the inhibitors within the binding pocket. nih.gov Similarly, studies on benzoxazole benzenesulfonamide analogs targeting fructose-1,6-bisphosphatase identified interactions with amino acids like Gly28, Thr31, Leu30, Gly21, and Tyr113. chemijournal.com

Table 2: Key Amino Acid Interactions for Benzoxazole Derivatives in Target Binding Pockets

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| VEGFR-2 | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 | Stabilizing Interactions |

| Fructose-1,6-bisphosphatase | Gly28, Thr31, Leu30, Gly21, Tyr113 | Hydrogen Bonds |

| HIV-1 Nucleocapsid (NC) | Trp37 | π-π Stacking |

| SARS-CoV-2 Mpro | Thr199, Leu287 | Hydrogen Bonds |

| SARS-CoV-2 Mpro | Asp289 | Ionic Interactions |

These identified residues often become the focus of further studies, including site-directed mutagenesis, to experimentally validate their importance in ligand binding and biological activity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach provides deeper insights into the stability of the complex and the conformational changes that may occur upon ligand binding.

MD simulations are frequently used to assess the stability of the ligand-protein complexes predicted by molecular docking. nih.gov The stability is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over the simulation period. A stable complex will typically show the RMSD values converging and fluctuating around a stable average.

For example, MD simulations of benzoxazole derivatives B12 and B20 in the active site of the 4JT5 protein over 150 nanoseconds confirmed their stability, with average RMSD values of 2.8 Å and 3.0 Å, respectively. researchgate.net In another study, MD simulations of a benzoxazole derivative (BCAB) complexed with the SOCS-2 protein showed that the complex remained stable throughout the simulation, indicating a strong and persistent interaction. researchgate.net Analysis of the root-mean-square fluctuation (RMSF) can further pinpoint which parts of the protein are more flexible or more rigid upon ligand binding. researchgate.net

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. DFT provides a detailed understanding of the molecule's intrinsic properties, which complements the interaction-focused insights from docking and MD simulations.

DFT calculations are used to determine optimized molecular geometries and to compute various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rdd.edu.iq The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. rdd.edu.iq

Studies on functionalized benzoxazole-based architectures using DFT and Time-Dependent DFT (TD-DFT) have shown that structural modifications can significantly enhance optical and electronic properties. mdpi.com These calculations can predict absorption and emission spectra, dipole moments, and polarizability. mdpi.comresearchgate.net For instance, research has demonstrated that in a polar solvent like methanol, the dipole moment and first hyperpolarizability of certain benzoxazole derivatives increase significantly, highlighting their potential for applications in nonlinear optics. mdpi.com Such calculations are vital for designing molecules with specific electronic or photophysical characteristics.

Analysis of Electronic Structure and Reactivity

The electronic structure and reactivity of 1,2-benzoxazole derivatives are often investigated using quantum chemical methods, such as Density Functional Theory (DFT). These studies provide valuable information on the distribution of electrons within the molecule and its propensity to engage in chemical reactions.

Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

The reactivity of these compounds can be further described by global reactivity descriptors, which are calculated from the HOMO and LUMO energies. These descriptors help in predicting the reactive behavior of the molecules.

Table 1: Illustrative Global Reactivity Descriptors for a Benzoxazole Derivative (Hypothetical Data Based on Similar Compounds)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 - 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 - 2.5 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0 - 5.0 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.5 - 3.0 | Resistance to change in electron distribution. |

Note: The values in this table are hypothetical and serve to illustrate the typical range for benzoxazole-type compounds based on computational studies of derivatives.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, providing a visual representation of the charge distribution on the molecule's surface. In these maps, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. For a this compound structure, the oxygen and nitrogen atoms of the carboxamide group and the benzoxazole ring would be expected to be electron-rich sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com For benzoxazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as antimicrobial and anticancer activities. scholarsresearchlibrary.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. chemijournal.com These methods correlate the biological activity of compounds with their 3D molecular properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A typical QSAR study on benzoxazole derivatives involves the following steps:

Dataset Selection: A series of structurally related benzoxazole compounds with experimentally determined biological activities (e.g., IC50 values) is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical, electronic, and spatial descriptors are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds. chemijournal.com

For example, a 3D-QSAR study on a series of benzoxazole benzenesulfonamide derivatives as antidiabetic agents yielded a statistically significant model with good predictive ability. chemijournal.com The model highlighted the importance of hydrophobic, electron-withdrawing, and hydrogen bond donor groups for the observed activity. chemijournal.com

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Benzoxazole Derivatives

| Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated R²) | 0.72 | Good internal predictive ability of the model. chemijournal.com |

| R² (Non-cross-validated R²) | 0.9686 | Good correlation between predicted and observed activity for the training set. chemijournal.com |

| SD (Standard Deviation of Regression) | 0.1167 | Low value indicates a good fit of the model. chemijournal.com |

Source: Data from a 3D-QSAR study on benzoxazole benzenesulfonamide derivatives. chemijournal.com

The insights gained from QSAR models are often visualized through contour maps. These maps indicate regions around the molecule where modifications are likely to enhance or diminish biological activity. For instance, a contour map might show that a bulky, electron-donating group at a specific position on the benzoxazole ring is favorable for activity, thus guiding the synthesis of new, more potent analogues.

Pre Clinical Pharmacological Disposition and Pharmacokinetic/pharmacodynamic Pk/pd Correlation of 1,2 Benzoxazole 3 Carboxamide Analogues

Absorption and Distribution in Pre-clinical Models

The absorption and distribution of 1,2-benzoxazole-3-carboxamide analogues are critical determinants of their potential therapeutic efficacy, particularly for diseases affecting the central nervous system (CNS). Pre-clinical studies have explored how structural modifications to this chemical scaffold influence its ability to be absorbed from the gastrointestinal tract and distribute into various tissues, including the brain.

Gastrointestinal Absorption Profiles

The oral bioavailability of this compound analogues is a key consideration in their development as therapeutic agents. In vitro intestinal permeability assays are often used as an initial screen to predict in vivo absorption. For instance, some benzoxazole (B165842) derivatives have demonstrated adequate permeability in such assays, with no indications of active transport into the intestinal lumen. nih.gov One particular benzoxazole derivative, 20a , exhibited excellent permeation properties in a Caco-2 assay, which is a common model for the intestinal barrier. acs.org This suggests a potential for good oral absorption.

However, challenges such as low aqueous solubility can hinder gastrointestinal absorption. acs.orgnih.govresearchgate.net This has been a recurring issue with several potent analogues, limiting their utility as oral drugs. acs.orgnih.govresearchgate.net To address this, researchers have focused on structural modifications aimed at improving physicochemical properties to favor oral administration. acs.orgnih.gov

Tissue Distribution and Accumulation (e.g., Central Nervous System Penetration)

For neurological disorders, the ability of a compound to penetrate the blood-brain barrier (BBB) is paramount. Several this compound analogues have been specifically evaluated for their CNS penetration.

In vivo studies in mice have shown that certain benzoxazole derivatives are indeed BBB-penetrant after intraperitoneal injection. nih.gov For example, compounds C40 and C127 were found to reach the brain, with C40 achieving significantly higher maximum concentrations in both plasma and brain compared to C127 . nih.gov Notably, the maximum concentration of both compounds was higher in the brain than in plasma, indicating good accumulation in the target tissue. nih.gov

The table below summarizes the peak concentrations of C40 and C127 in plasma and brain tissue following intraperitoneal administration in mice.

Lead optimization efforts have also focused on developing orally bioavailable and CNS-penetrant acid ceramidase inhibitors based on the benzoxazolone carboxamide scaffold. acs.orgnih.gov One such optimized compound, 22m , demonstrated target engagement in animal models of neuropathic lysosomal storage diseases after intraperitoneal administration, significantly reducing toxic lipids in the brain. acs.orgnih.gov This highlights the potential for these analogues to not only enter the CNS but also exert a pharmacological effect.

The use of isotopically-labeled compounds, such as those incorporating ³H, ¹⁴C, ¹¹C, or ¹⁸F, is a valuable tool in drug and/or substrate tissue distribution assays, including positron emission tomography (PET) studies. google.com

Metabolism and Excretion in Pre-clinical Systems

The metabolic fate and elimination pathways of this compound analogues are crucial for understanding their duration of action and potential for drug-drug interactions. Pre-clinical studies in various in vitro and in vivo systems have begun to shed light on these processes.

Identification of Metabolic Pathways and Metabolites

In vitro metabolism studies using murine liver microsome S9 fractions have been employed to simulate liver metabolism and predict the metabolic stability of these compounds. nih.gov For example, compounds C40 and C127 showed satisfactory metabolic half-lives, while another analogue, C41 , was quickly eliminated, precluding further pharmacokinetic testing. nih.gov

A common metabolic pathway for some 1,2-benzisoxazole-containing compounds, such as razaxaban , involves the reductive opening of the isoxazole (B147169) ring to form a stable benzamidine (B55565) metabolite. researchgate.net This transformation has been observed in both rat and dog models and is considered a major metabolic route. researchgate.net In vitro studies with rat liver microsomes have shown that this reduction is dependent on NADPH and can be inhibited by carbon monoxide, suggesting the involvement of cytochrome P450 enzymes. researchgate.net Specifically, CYP3A4 has been identified as the main enzyme responsible for the metabolism of some analogues. researchgate.net

Another identified metabolic reaction is the hydrolysis of the oxazole (B20620) ring. researchgate.net For instance, compounds 6 and 8 have been identified as metabolites of benzoxazole 7 , formed through this hydrolytic process. researchgate.net For a different 4,5-dihydro-1,2-oxazole-5-carboxamide derivative, biotransformation in rats and rabbits occurred via hydrolysis, yielding two primary metabolites: 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline. rrpharmacology.ru

Excretion Routes and Clearance Mechanisms

Following metabolism, the resulting metabolites and any remaining parent drug are eliminated from the body. For razaxaban , biliary excretion was the primary elimination pathway in both rats and dogs after oral administration, with a smaller portion of the dose being excreted in the urine. researchgate.net In rats, this compound was extensively metabolized, and only trace amounts of the parent drug were found in urine, bile, or feces. researchgate.net

In vitro hepatocyte clearance assays provide an estimate of how quickly a compound is removed by the liver. The benzoxazole derivative 20a showed a moderate in vitro hepatocyte clearance. acs.org

The table below presents the in vitro metabolic half-lives of select benzoxazole analogues.

Factors Influencing Pre-clinical Pharmacokinetics (e.g., Chemical Stability, Solubility)

The pharmacokinetic profile of this compound analogues is significantly influenced by their inherent physicochemical properties, most notably their chemical stability and solubility.

Chemical stability is another critical factor. Some potent benzoxazolone carboxamide analogues have demonstrated poor chemical stability in aqueous buffer solutions, with half-lives of less than 15 minutes, which hampers their further development. acs.orgnih.gov The β-lactone ring present in some N-(2-oxo-3-oxetanyl)amide derivatives, while responsible for their inhibitory activity, also contributes to their low stability. acs.org Structural modifications, such as replacing the amide group with a carbamate, have been shown to improve intrinsic stability. acs.org

Structure-activity relationship (SAR) studies are instrumental in optimizing these properties. By making systematic modifications to different regions of the benzoxazole scaffold, researchers aim to identify analogues with an improved balance of potency, solubility, and stability. acs.orgnih.gov For example, the introduction of a polar group on the benzoxazolone moiety was explored to enhance solubility, although this particular modification led to poor chemical stability. acs.orgnih.gov

The table below provides a summary of key pharmacokinetic parameters for the benzoxazole derivative 20a in rats.

Establishment of Pre-clinical PK/PD Relationships for Therapeutic Efficacy

The establishment of a robust relationship between pharmacokinetics (PK), which describes the concentration of a drug over time, and pharmacodynamics (PD), which describes the drug's effect on the body, is a cornerstone of modern drug discovery. nih.gov For analogues of this compound, this process is critical for translating initial in vitro potency into predictable in vivo therapeutic efficacy. By constructing and refining PK/PD models, researchers can understand the mechanisms of drug action, identify optimal pharmacokinetic profiles for further development, and improve the translation of preclinical findings to clinical settings. nih.govnih.gov This iterative process allows for the quantitative integration of data from various studies, helping to predict dose-response relationships and increase the likelihood of selecting a successful clinical candidate. nih.gov

Detailed research into various this compound analogues demonstrates how these PK/PD relationships are established across different therapeutic areas.

In the pursuit of new anti-infective agents, a study of three benzoxazole amodiaquine (B18356) analogues revealed the importance of PK/PD correlation in understanding in vivo outcomes. uct.ac.za While all three analogues possessed similar potent activity against the malaria parasite in vitro, they showed markedly different levels of efficacy in a mouse model. uct.ac.za The evaluation of their respective pharmacokinetics in mice demonstrated that the level of in vivo drug exposure was the determining factor that could translate to therapeutic efficacy. uct.ac.za Subsequent retrospective PK/PD simulations provided deeper insight, suggesting that the "time above the 50% inhibitory concentration (IC50)" was the key pharmacodynamic driver for the observed efficacy, clarifying why compounds with similar in vitro potencies performed differently in vivo. uct.ac.za

| Analogue | In Vitro Antiplasmodial Activity (IC50) | In Vivo Pharmacokinetic Exposure (AUC) | In Vivo Efficacy | Inferred PK/PD Driver |

|---|---|---|---|---|

| Analogue 1 | Potent | High | High Efficacy | Time Above IC50 |

| Analogue 2 | Potent | Medium | Moderate Efficacy | |

| Analogue 3 | Potent | Low | Low Efficacy |

In the context of neurodegenerative diseases, certain benzoxazole derivatives have been investigated as potential treatments for frontotemporal dementia (FTD) by enhancing progranulin (PGRN) levels. nih.gov A key challenge was to develop small molecules that could penetrate the blood-brain barrier to exert their effect within the central nervous system. nih.gov Researchers established a clear PK/PD relationship by first confirming the in vitro ability of the analogues to increase Grn mRNA and PGRN protein levels and then evaluating their pharmacokinetic profiles in vivo. nih.gov Successful analogues were those that not only showed potent activity but also achieved sufficient brain exposure. This work led to the identification of blood-brain-barrier-penetrant molecules that could correct PGRN deficiency in the brains of Grn haploinsufficient mice and, significantly, reverse the aberrant lysosomal proteomes that are a phenotypic hallmark of the disease. nih.gov The activity of several analogues compared to the parent compound A03 was quantified, demonstrating the structure-activity relationship that guided the selection of leads with improved properties. nih.gov

| Compound | Relative GRN Activation (Compared to A03 at 3 µM) |

|---|---|

| A03 | 1.0 |

| A21 | ~1.2 |

| A24 | ~0.8 |

| A28 | ~0.7 |

| A29 | ~0.6 |

| A40 | ~1.3 |

| A41 | ~1.2 |

The development of a benzoxazole derivative as a thrombin inhibitor provides another clear example of establishing a preclinical PK profile to gauge the potential for therapeutic efficacy. acs.org Following initial lead optimization, a specific analogue, 20a , was characterized. It demonstrated excellent permeation properties in a Caco-2 assay, which is predictive of intestinal absorption, and showed moderate clearance in an in vitro hepatocyte assay. acs.org These promising in vitro ADME (absorption, distribution, metabolism, and excretion) properties were then tested in an in vivo rat pharmacokinetic study. The results confirmed that the compound had moderate blood clearance, a reasonable half-life, and good oral bioavailability, validating the in vitro predictions and establishing a viable PK profile necessary for an orally administered drug to achieve and maintain therapeutic concentrations. acs.org

| Parameter | Value | Assay/Model |

|---|---|---|

| Permeability (Papp A-B) | 126 nm/s | Caco-2 Assay |

| In Vitro Hepatocyte Clearance | 2.3 L h⁻¹ kg⁻¹ | Rat Hepatocytes |

| In Vivo Blood Clearance | 1.7 L h⁻¹ kg⁻¹ | Rat PK Study |

| Half-life (t1/2) | 1.3 h | Rat PK Study |

| Oral Bioavailability (F) | 46% | Rat PK Study |

Collectively, these examples underscore that the establishment of a preclinical PK/PD relationship is not a single experiment but an integrated strategy. It involves a continuous cycle of in vitro testing, in vivo pharmacokinetic evaluation, and pharmacodynamic assessment in relevant disease models. nih.gov By using mathematical models to connect these data points, researchers can effectively translate the properties of this compound analogues into a quantitative understanding of their therapeutic potential. nih.gov

Emerging Research Avenues and Future Prospects for 1,2 Benzoxazole 3 Carboxamide Research

Development of Multi-Targeting 1,2-Benzoxazole-3-carboxamide Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred a shift from the "one-target, one-drug" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.gov This approach aims to modulate multiple pathological pathways simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. researchgate.net The versatile this compound core is well-suited for this strategy.

Researchers are actively designing and synthesizing hybrid molecules that combine the this compound moiety with other pharmacophores to create dual- or multi-targeting agents. For instance, the design of compounds that can concurrently inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the development of novel treatments for Alzheimer's disease. nih.govmdpi.com One study detailed the synthesis of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives as inhibitors of both these cholinesterases, with some compounds showing potent, nanomolar inhibitory activity against both enzymes. nih.gov Another area of exploration is the development of dual inhibitors of DNA gyrase and topoisomerase IV, which could lead to broad-spectrum antibacterial agents. acs.org

A notable example in the broader benzoxazole class is the discovery of benzo[d]oxazoles as novel dual small-molecule inhibitors targeting both the PD-1/PD-L1 and VISTA immune checkpoint pathways. nih.gov This approach offers a promising therapeutic strategy to overcome the limitations of current anti-PD-1/PD-L1 monotherapies in cancer. nih.gov While not a 3-carboxamide derivative, this works highlights the potential of the benzoxazole scaffold in multi-target drug design. The development of benzimidazole-triazole hybrids as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II further underscores the feasibility of this strategy for related heterocyclic scaffolds. nih.gov

| Compound Class | Targeted Biological Pathways/Molecules | Potential Therapeutic Application |

| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| Benzo[d]oxazoles | PD-1/PD-L1 and VISTA immune checkpoint pathways | Cancer Immunotherapy |

| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, and Topoisomerase II | Cancer |

| Benzimidazole ureas | DNA gyrase and Topoisomerase IV | Bacterial Infections |

Integration of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is continuously evolving, with a strong emphasis on efficiency, sustainability, and the ability to generate diverse compound libraries. Traditional methods are being supplemented and, in some cases, replaced by advanced synthetic strategies that offer significant advantages.

Modern synthetic approaches focus on one-pot reactions, the use of novel catalysts, and green chemistry principles to streamline the synthesis of the benzoxazole core. For instance, the use of heterogeneous nanocatalysts, such as Fe3O4@SiO2-SO3H, allows for the solvent-free synthesis of 2-arylbenzoxazoles with high yields and the ability to recycle the catalyst. rsc.org Other green approaches include the use of samarium triflate as a reusable acid catalyst in aqueous media and molecular sieve-catalyzed oxidative cyclization, which avoids hazardous reagents and transition-metal catalysts. nih.govmdpi.com

The introduction of the carboxamide functionality at the 3-position can be achieved through various modern coupling techniques. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the amide bond formation under mild conditions. olemiss.edu Palladium-catalyzed reactions and acceptorless dehydrogenative coupling (ADC) reactions of primary alcohols with 2-aminophenols represent other advanced methods for constructing the benzoxazole scaffold, which can then be further functionalized. nih.gov These advanced methodologies not only improve the efficiency and environmental footprint of the synthesis but also enable the rapid generation of diverse libraries of this compound derivatives for biological screening. nih.govresearchgate.net

| Synthetic Method | Key Features | Advantages |

| Heterogeneous Nanocatalysis (e.g., Fe3O4@SiO2-SO3H) | Solvent-free conditions, reusable catalyst | Environmentally friendly, cost-effective |

| Green Catalysis (e.g., Samarium triflate) | Aqueous reaction medium, reusable catalyst | Mild conditions, sustainable |

| Molecular Sieve-Catalyzed Oxidative Cyclization | Avoids hazardous reagents and metal catalysts | Reduced toxic waste, environmentally benign |

| Modern Coupling Reagents (e.g., HATU) | Mild reaction conditions for amide bond formation | High efficiency, broad substrate scope |

| Palladium-Catalyzed Cyclization | Versatile for various starting materials | Good yields, functional group tolerance |

| Acceptorless Dehydrogenative Coupling (ADC) | Use of primary alcohols as starting materials | Atom economical, clean reaction |

Novel Therapeutic Applications Beyond Established Areas

While the anti-inflammatory and anticancer properties of benzoxazoles are well-documented, emerging research is uncovering the potential of this compound derivatives in a range of novel therapeutic areas. This expansion into new disease indications is driven by the scaffold's ability to interact with a diverse set of biological targets.